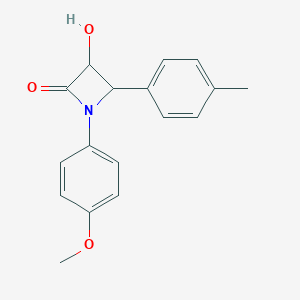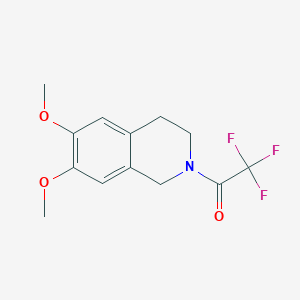
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone, also known as Mecillinam, is a β-lactam antibiotic used to treat urinary tract infections. It is a member of the penicillin family and was first discovered in the 1970s. Mecillinam has been found to be effective against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
Mecanismo De Acción
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone works by inhibiting the bacterial cell wall synthesis. It binds to penicillin-binding protein 2 (PBP2) and disrupts the cross-linking of peptidoglycan, which is essential for the structural integrity of the bacterial cell wall. This leads to the lysis of the bacterial cell and ultimately, bacterial death.
Biochemical and Physiological Effects:
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been found to have minimal side effects and is generally well-tolerated by patients. It is excreted unchanged in the urine, which makes it an effective treatment for urinary tract infections. 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has also been found to have a low potential for inducing resistance in bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has several advantages for use in laboratory experiments. It has a broad spectrum of activity against gram-negative bacteria, making it useful for a variety of applications. It is also relatively inexpensive and easy to obtain. However, 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has some limitations, including its narrow therapeutic index and potential for inducing resistance in bacteria.
Direcciones Futuras
There are several areas of future research for 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the potential for resistance. Another area of research is the investigation of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone's potential as a treatment for other types of bacterial infections, such as respiratory tract infections. Additionally, there is a need for further studies to better understand the mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone and its potential interactions with other antibiotics.
Métodos De Síntesis
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl 2-oxo-2-(4-methylphenyl)acetate to form the azetidinone ring. The final step involves the hydrolysis of the ethyl ester to form 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-negative bacteria. It has been used in clinical trials for the treatment of urinary tract infections, and has been found to be as effective as other antibiotics such as ciprofloxacin and trimethoprim/sulfamethoxazole.
Propiedades
Nombre del producto |
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15-16,19H,1-2H3 |
Clave InChI |
JVIVBZDRANIEGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

